2-hydroxy-1H-quinolin-4-one; sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxyquinoline Monosodium Salt is a chemical compound with the molecular formula C9H6NNaO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyquinoline Monosodium Salt typically involves the reaction of quinoline derivatives with sodium hydroxide. One common method includes the hydroxylation of quinoline at the 2 and 4 positions, followed by neutralization with sodium hydroxide to form the monosodium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 2,4-Dihydroxyquinoline Monosodium Salt involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxyquinoline Monosodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
2,4-Dihydroxyquinoline Monosodium Salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in treating infections and inflammatory diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxyquinoline Monosodium Salt involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects. The compound’s hydroxyl groups play a crucial role in its binding to target molecules, enhancing its biological activity .
Comparison with Similar Compounds
2-Hydroxyquinoline: Similar in structure but lacks the additional hydroxyl group at the 4 position.
4-Hydroxyquinoline: Similar in structure but lacks the additional hydroxyl group at the 2 position.
Quinoline-2,4-dione: An oxidized form of 2,4-Dihydroxyquinoline Monosodium Salt.
Uniqueness: 2,4-Dihydroxyquinoline Monosodium Salt is unique due to the presence of hydroxyl groups at both the 2 and 4 positions, which significantly enhances its chemical reactivity and biological activity compared to its analogs .
Biological Activity
2-Hydroxy-1H-quinolin-4-one, also known as sodium 2-hydroxyquinoline-4-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-hydroxy-1H-quinolin-4-one features a quinoline core substituted with a hydroxyl group at the 2-position and a carboxylate group at the 4-position. This configuration contributes to its lipophilicity and biological interactions. The compound is often examined for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 2-hydroxy-1H-quinolin-4-one derivatives. For instance, a series of 4-hydroxy-2-quinolone compounds demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with structure-activity relationship studies revealing that specific substitutions significantly enhance their efficacy .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound | Target Organism | IC50 (µg/mL) | Reference |
---|---|---|---|
Compound A | S. aureus | 0.5 | |
Compound B | E. coli | 1.0 | |
Compound C | Aspergillus flavus | 0.8 |
2. Antifungal Activity
The antifungal activity of quinolone derivatives has also been extensively studied. In vitro tests showed that certain derivatives exhibited high efficacy against various fungal strains, including Candida species. For example, compounds with specific alkyl side chains demonstrated significant antifungal potency, surpassing conventional antifungal agents like amphotericin B .
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of several derivatives against Candida albicans, revealing that modifications in the alkyl chain length led to improved efficacy, with some compounds achieving IC50 values as low as 1.05 µg/mL against resistant strains .
3. Anti-inflammatory Activity
In addition to antimicrobial effects, quinolone derivatives have shown promise in anti-inflammatory applications. Research indicates that these compounds can inhibit lipoxygenase (LOX) activity, which is crucial in inflammatory pathways. A recent study synthesized hybrid derivatives that demonstrated significant LOX inhibition and antioxidant properties .
Table 2: Anti-inflammatory Activity of Quinoline Derivatives
4. Cytotoxicity and Anticancer Activity
The potential anticancer properties of quinoline derivatives have been explored in various cancer cell lines. Studies have reported cytotoxic effects against human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cells, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics .
Case Study: Cytotoxic Effects
In vitro assays revealed that certain derivatives showed remarkable cytotoxicity against MCF-7 cells, suggesting their potential as novel anticancer agents .
Structure-Activity Relationships (SAR)
The biological activity of quinoline derivatives is closely related to their chemical structure. Modifications at specific positions on the quinoline ring can significantly influence their pharmacological properties:
- Positioning of Substituents : The introduction of electron-withdrawing or electron-donating groups at various positions can enhance lipophilicity and biological activity.
- Chain Length Variations : Alterations in alkyl chain lengths have been shown to impact antimicrobial efficacy positively.
Properties
Molecular Formula |
C9H7NNaO2 |
---|---|
Molecular Weight |
184.15 g/mol |
InChI |
InChI=1S/C9H7NO2.Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;/h1-5H,(H2,10,11,12); |
InChI Key |
RGNUXAOWDXDIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)O.[Na] |
Related CAS |
4510-76-3 83968-62-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.